Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of benzodioxole, oxazole, and phosphonate groups.
Preparation Methods
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps:
Formation of the Benzodioxole Group: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reactions: The benzodioxole and oxazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Phosphonate Introduction:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group, using reagents like sodium hydride.
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves:
Molecular Targets: The compound targets specific proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway and the p53 pathway, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar compounds include:
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties but differ in their structural motifs.
Dimethyl 5-(benzo[d][1,3]dioxol-5-ylcarbonyl)amino]isophthalate: This compound shares the benzodioxole group but has different functional groups attached.
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of benzodioxole, oxazole, and phosphonate groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N2O6P |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H19N2O6P/c1-23-28(22,24-2)19-18(27-17(21-19)14-6-4-3-5-7-14)20-11-13-8-9-15-16(10-13)26-12-25-15/h3-10,20H,11-12H2,1-2H3 |
InChI Key |
BNUIVHQWJXVSIQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.